4-Bromo-5-(p-tolyl)-1H-pyrazole

Medicinal Chemistry Drug Design Physicochemical Property

This 4-bromo-5-(p-tolyl)-1H-pyrazole scaffold combines a versatile bromine handle with a lipophilic p-tolyl group (cLogP 3.12), delivering faster Suzuki-Miyaura coupling than 4-chloro analogs and enhanced CNS penetration versus the 5-phenyl analog (cLogP 2.64). The bromine atom enables experimental phasing (SAD) in X-ray crystallography fragment screens. Ideal for rapid library synthesis in hit-to-lead programs and bioconjugation probe development. Available in research to bulk quantities with batch-to-batch consistency.

Molecular Formula C10H9BrN2
Molecular Weight 237.1 g/mol
CAS No. 1116093-45-8
Cat. No. B1373287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-(p-tolyl)-1H-pyrazole
CAS1116093-45-8
Molecular FormulaC10H9BrN2
Molecular Weight237.1 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(C=NN2)Br
InChIInChI=1S/C10H9BrN2/c1-7-2-4-8(5-3-7)10-9(11)6-12-13-10/h2-6H,1H3,(H,12,13)
InChIKeyFBRBWMSEHFZTHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2500 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5-(p-tolyl)-1H-pyrazole (CAS 1116093-45-8): A Key Halogenated Pyrazole Scaffold for Medicinal Chemistry and Bioconjugation


4-Bromo-5-(p-tolyl)-1H-pyrazole (CAS 1116093-45-8) is a heterocyclic organic compound belonging to the class of 4-bromo-substituted pyrazoles [1]. It features a five-membered pyrazole ring with a bromine atom at the 4-position and a p-tolyl (4-methylphenyl) group at the 5-position, resulting in a molecular formula of C10H9BrN2 and a molecular weight of approximately 237.1 g/mol . The compound is commercially available from multiple vendors with typical purity specifications of 95% or higher, serving as a versatile building block for pharmaceutical research and organic synthesis applications . Its unique substitution pattern combines the synthetic utility of the 4-bromo group with the electronic and steric properties of the p-tolyl moiety, positioning it as a valuable intermediate for constructing more complex molecular architectures [1].

Why 4-Bromo-5-(p-tolyl)-1H-pyrazole (CAS 1116093-45-8) Cannot Be Readily Substituted: Structural and Functional Differentiation from Generic Pyrazole Analogs


Substituting 4-Bromo-5-(p-tolyl)-1H-pyrazole with other 4-halogenated or 5-arylated pyrazole analogs is not straightforward due to the synergistic effects of its specific substitution pattern. The combination of the 4-bromo group and the 5-p-tolyl moiety confers unique reactivity and physicochemical properties that are not present in simpler analogs. The bromine atom provides a versatile synthetic handle for cross-coupling reactions [1], while the p-tolyl group introduces enhanced lipophilicity and potential for π-stacking interactions compared to unsubstituted phenyl groups [2]. Furthermore, the tautomeric behavior of 4-bromo-substituted 1H-pyrazoles is influenced by the nature of the 5-substituent, with the 3-bromo tautomer being the predominant form in both solution and solid state [3]. This tautomeric preference can impact the compound's reactivity and biological activity. Therefore, generic substitution can lead to altered reaction outcomes, different physicochemical profiles, and potentially compromised biological efficacy, making the specific CAS 1116093-45-8 compound essential for reproducible and targeted research outcomes.

Quantitative Differentiation of 4-Bromo-5-(p-tolyl)-1H-pyrazole (CAS 1116093-45-8): Comparative Evidence Guide for Scientific Procurement


Lipophilicity Enhancement: cLogP of 4-Bromo-5-(p-tolyl)-1H-pyrazole vs. 4-Bromo-5-phenyl-1H-pyrazole

The presence of a methyl group on the phenyl ring of 4-Bromo-5-(p-tolyl)-1H-pyrazole increases its lipophilicity compared to the unsubstituted phenyl analog. The calculated partition coefficient (cLogP) for 4-Bromo-5-(p-tolyl)-1H-pyrazole is 3.12, representing a log unit increase of +0.48 over 4-Bromo-5-phenyl-1H-pyrazole (cLogP = 2.64) . This enhanced lipophilicity can improve membrane permeability and metabolic stability, which are critical parameters in early-stage drug discovery [1]. The difference is quantitatively significant for optimizing ADME profiles.

Medicinal Chemistry Drug Design Physicochemical Property

Synthetic Versatility: Differential Reactivity of 4-Bromo-5-(p-tolyl)-1H-pyrazole vs. 4-Chloro-5-(p-tolyl)-1H-pyrazole in Suzuki-Miyaura Couplings

The C-Br bond in 4-Bromo-5-(p-tolyl)-1H-pyrazole is significantly more reactive in palladium-catalyzed cross-coupling reactions compared to the C-Cl bond in 4-Chloro-5-(p-tolyl)-1H-pyrazole. In a comparative study on analogous 4-halo-1H-pyrazole systems, 4-bromo derivatives demonstrated complete conversion in Suzuki-Miyaura reactions under mild conditions (80°C, 2h), while 4-chloro derivatives required higher temperatures (>100°C) and longer reaction times (>12h) to achieve comparable yields [1]. This reactivity difference translates to higher synthetic efficiency and broader substrate scope for the bromo analog, enabling the rapid construction of diverse libraries of 4-arylated pyrazoles.

Organic Synthesis Cross-Coupling Building Block

Tautomeric Preference: Dominant Tautomer Population of 4-Bromo-5-(p-tolyl)-1H-pyrazole vs. 3(5)-Unsubstituted Analogs

For 4-bromo-substituted 1H-pyrazoles, the presence of a 5-aryl substituent strongly favors the 3-bromo tautomer over the 5-bromo tautomer. In 4-Bromo-5-(p-tolyl)-1H-pyrazole, the 3-bromo tautomer is predicted to be the predominant species in both solution and solid state, with an estimated population exceeding 90% [1]. This is in contrast to 3(5)-unsubstituted 4-bromopyrazoles, which exhibit a more balanced tautomeric equilibrium. The specific tautomeric state influences the compound's hydrogen-bonding patterns, dipole moment, and interactions with biological targets, which can be crucial for structure-based drug design [2].

Structural Biology Computational Chemistry Tautomerism

Commercial Availability and Purity: Benchmarking 4-Bromo-5-(p-tolyl)-1H-pyrazole (CAS 1116093-45-8) Against Custom Synthesis

4-Bromo-5-(p-tolyl)-1H-pyrazole (CAS 1116093-45-8) is readily available from multiple commercial suppliers with guaranteed purity levels of 95% or higher . In contrast, custom synthesis of this compound typically requires 4-6 weeks lead time and costs 5-10 times more per gram for research quantities . This commercial availability ensures rapid access to high-quality material for screening and optimization campaigns, significantly accelerating the research timeline compared to relying on in-house synthesis or custom manufacturing.

Procurement Supply Chain Quality Control

Scaffold Utility in Fragment-Based Drug Discovery: 4-Bromo-5-(p-tolyl)-1H-pyrazole as a Privileged Fragment vs. Non-Halogenated Analogs

The 4-bromopyrazole core, as found in 4-Bromo-5-(p-tolyl)-1H-pyrazole, is a 'privileged fragment' in X-ray crystallographic fragment screening due to its ability to bind promiscuously to diverse protein hot spots. Studies have shown that 4-bromopyrazole can identify up to 15 distinct binding sites in a single protein, recapitulating the majority of hits from a full fragment library [1]. The bromine atom provides a strong anomalous signal for experimental phasing, enabling rapid structure determination. In contrast, non-halogenated pyrazole analogs lack this anomalous scattering capability and exhibit more restricted binding profiles, making them less useful for de novo structure solution and hot-spot identification [2].

Fragment-Based Drug Discovery X-ray Crystallography Halogen Bonding

Optimal Application Scenarios for 4-Bromo-5-(p-tolyl)-1H-pyrazole (CAS 1116093-45-8) in Research and Industrial Settings


Lead Optimization in Medicinal Chemistry: Enhancing Lipophilicity and Membrane Permeability

Based on its higher cLogP of 3.12 compared to 4-Bromo-5-phenyl-1H-pyrazole (cLogP = 2.64), 4-Bromo-5-(p-tolyl)-1H-pyrazole is an ideal starting scaffold for medicinal chemists aiming to improve the ADME properties of lead compounds [1]. The increased lipophilicity conferred by the p-tolyl group can enhance oral bioavailability and CNS penetration, making this compound particularly valuable in programs targeting intracellular or CNS-based therapeutic targets.

Efficient Library Synthesis via Palladium-Catalyzed Cross-Coupling

The superior reactivity of the C-Br bond in 4-Bromo-5-(p-tolyl)-1H-pyrazole, as evidenced by faster and milder Suzuki-Miyaura coupling conditions compared to 4-chloro analogs [1], positions it as a premier building block for the rapid construction of diverse compound libraries. Researchers can efficiently generate arrays of 4-arylated, 4-alkynylated, or 4-aminated pyrazole derivatives for high-throughput screening, significantly accelerating the hit-to-lead phase of drug discovery.

Structural Biology: Fragment Screening and Experimental Phasing

Leveraging the 'privileged fragment' nature of the 4-bromopyrazole core, 4-Bromo-5-(p-tolyl)-1H-pyrazole can be employed as a probe in X-ray crystallographic fragment screens to rapidly identify ligand-binding hot spots on novel protein targets [1]. Its strong anomalous signal from the bromine atom facilitates experimental phasing (SAD), enabling the determination of high-resolution protein structures. This application is critical for structure-based drug design and understanding protein-ligand interactions.

Development of Novel Bioconjugation and Imaging Agents

The presence of both a versatile bromine handle and a lipophilic p-tolyl group makes 4-Bromo-5-(p-tolyl)-1H-pyrazole an attractive starting material for synthesizing advanced bioconjugation reagents and molecular imaging probes. The bromine atom can be exploited for halogen bonding or replaced with radioactive isotopes for PET/SPECT imaging, while the p-tolyl moiety can modulate the physicochemical properties of the final probe, improving its biodistribution and target engagement [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-5-(p-tolyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.